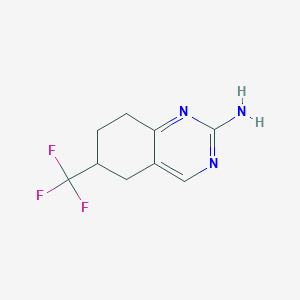
2-アミノ-6-(トリフルオロメチル)-5,6,7,8-テトラヒドロキナゾリン
説明
The compound “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is known for its electron-withdrawing properties . The trifluoromethyl group is often used in medicinal chemistry and agrochemicals due to its steric similarity to hydrogen and its high electronegativity .
Synthesis Analysis
The synthesis of related compounds has been reported using various methods. For instance, trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines have been prepared using a three-step/one-pot procedure . Although this synthesis pertains to a slightly different compound, it provides insight into the potential synthetic routes that could be adapted for the synthesis of “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine”.Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties . The tetrahydroquinazolin core is a bicyclic structure that provides a rigid framework for the molecule, potentially affecting its binding affinity to biological targets .Chemical Reactions Analysis
While specific chemical reactions of “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine” are not detailed in the provided papers, the presence of reactive functional groups such as the trifluoromethyl group suggests that it could undergo typical reactions associated with these groups .科学的研究の応用
医薬品開発
トリフルオロメチル基 (-CF3) は、FDA承認薬の多くに見られる一般的なファーマコフォアです 。薬物分子にこの基を導入することで、代謝安定性、バイオアベイラビリティ、生体標的への結合親和性を高めることができます。2-アミノ-6-(トリフルオロメチル)-5,6,7,8-テトラヒドロキナゾリンは、特に中枢神経系の受容体の調節が有益な疾患の新しい治療薬の開発におけるコア構造として、その可能性を調査することができます。
構造活性相関 (SAR) 研究
SAR 研究では、トリフルオロメチル基は化合物の効力を高めることが示されています。 例えば、フェノール環のパラ位にこの基を導入すると、5-ヒドロキシトリプタミン (5-HT) の取り込みを 6 倍に抑制する効力が向上しました 。この化合物は、トリフルオロメチル基が様々な位置にある場合の生物活性に対する影響を調べるために使用することができます。
液晶研究
トリフルオロメチル基を持つ化合物は、液晶中間体の合成に使用されます 。2-アミノ-6-(トリフルオロメチル)-5,6,7,8-テトラヒドロキナゾリンの独特の構造的特徴は、ディスプレイ技術向けの電光学的特性が望ましい新しい材料の開発に貢献する可能性があります。
作用機序
The mechanism of action of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is not fully understood. However, it has been found to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine have been extensively studied. For instance, it has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new drugs for pain management. Additionally, it has been found to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.
実験室実験の利点と制限
6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine has several advantages and limitations for lab experiments. One of the advantages is its ability to interact with specific receptors in the body, making it a potential candidate for the development of new drugs. Additionally, it has been found to have high selectivity and potency, making it a useful tool for studying specific biological processes. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.
将来の方向性
There are several future directions for the study of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases, including pain and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in catalysis and materials science. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure safe handling and use in lab experiments.
特性
IUPAC Name |
6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h4,6H,1-3H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPOTZHKLPAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
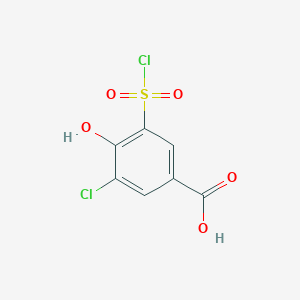
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)
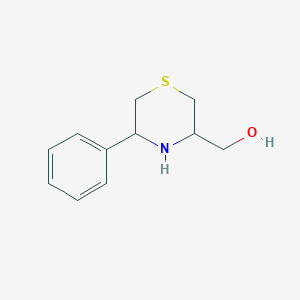
![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
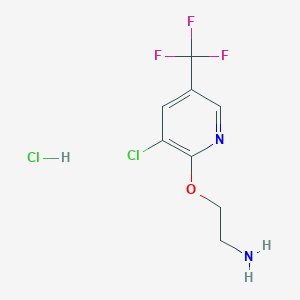
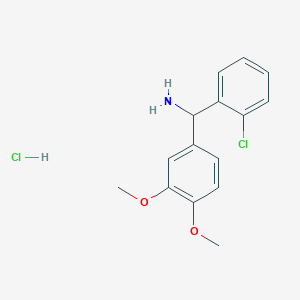
![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)
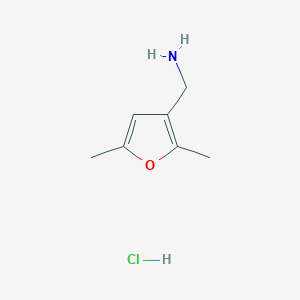
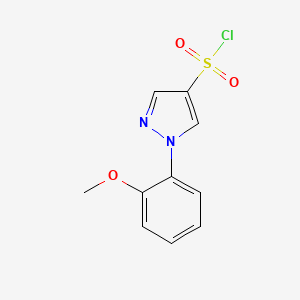
![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)